α1/α2 Adrenoceptor Selectivity: Yohimbine vs. Rauwolscine vs. Corynanthine
In anesthetized canine models, yohimbine and rauwolscine demonstrated approximately 30-fold selectivity for α2-adrenoceptors over α1-adrenoceptors. In direct contrast, corynanthine was 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors [1]. In radioligand binding studies, yohimbine exhibited an α2/α1 selectivity ratio of 45, whereas rauwolscine showed a ratio of 3 and corynanthine 0.03 [2]. These stereoisomers are not pharmacologically interchangeable.
| Evidence Dimension | α2/α1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | 45 (α2/α1 selectivity ratio); ~30-fold α2-selective in vivo |
| Comparator Or Baseline | Rauwolscine: 3; Corynanthine: 0.03 (α1-selective); Idazoxan: 245 |
| Quantified Difference | Yohimbine is 15-fold more α2-selective than rauwolscine in binding assays; corynanthine is α1-selective |
| Conditions | Radioligand binding assays (α2/α1 selectivity ratio); anesthetized dog model (in vivo pressor response) |
Why This Matters
Procurement of the correct stereoisomer is critical because yohimbine, rauwolscine, and corynanthine produce opposite or divergent pharmacological effects in adrenoceptor studies; substitution invalidates experimental reproducibility.
- [1] Shepperson NB, Duval N, Massingham R, Langer SZ. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. Journal of Pharmacology and Experimental Therapeutics. 1981;219(2):540-546. View Source
- [2] Doxey JC, Roach AG, Smith CFC. Comparison of the α-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's Archives of Pharmacology. 1983;325:136-144. View Source
